3,3'-Thiodipropanol

Descripción

Historical Context and Significance in Organic Synthesis

The significance of 3,3'-Thiodipropanol in organic synthesis can be understood within the broader historical context of the development of methods for forming carbon-sulfur bonds, a cornerstone of synthetic organic chemistry. The synthesis of thioethers, of which this compound is a prime example, has historical parallels to the development of the Williamson ether synthesis in the mid-19th century. rsc.orghsdl.org This pivotal reaction, originally for ethers, established a general principle of nucleophilic substitution that was readily adapted for the synthesis of thioethers by using a thiolate nucleophile in place of an alkoxide. rsc.orghsdl.org

Early methods for the preparation of sulfur-containing alcohols and thioethers often involved the reaction of alkyl halides with a sulfur nucleophile. libretexts.orglibretexts.org The synthesis of this compound itself can be achieved through the reaction of 3-halopropanol or a related species with a sulfide (B99878) source. ontosight.ai These foundational synthetic strategies paved the way for the creation of a wide range of sulfur-containing molecules, enabling chemists to explore the unique properties conferred by the presence of sulfur in organic structures. The development of synthetic routes to compounds like this compound provided researchers with valuable bifunctional molecules, possessing both the reactivity of a thioether and the versatility of primary alcohol groups.

Scope and Relevance in Contemporary Chemical Science

In contemporary chemical science, this compound has found a number of specialized and important applications, moving far beyond its role as a simple chemical intermediate. Its bifunctional nature, possessing both nucleophilic sulfur and reactive hydroxyl groups, makes it a valuable component in polymer chemistry and material science. ontosight.aigoogleapis.comgoogleapis.com It can be employed as a chain extender in the synthesis of polyurethanes, where the hydroxyl groups react with isocyanates to form urethane (B1682113) linkages, incorporating the flexible thioether backbone into the polymer chain. googleapis.comgoogle.comresearchgate.net This can influence the final properties of the polymer, such as its thermal and mechanical characteristics. ontosight.ai

One of the most notable recent applications of this compound is in the field of advanced microscopy. researchgate.net It has been identified as a highly effective and versatile refractive index-matching mounting medium for high-resolution fluorescence microscopy. researchgate.net Its ability to be mixed with water allows for the fine-tuning of the refractive index of the mounting medium to match that of the microscope objective, which is crucial for obtaining high-quality images of biological samples. researchgate.net Furthermore, it has been explored for its potential in drug delivery systems, where its biocompatible nature and reactive handles can be utilized to create sophisticated delivery vehicles. ontosight.ai The compound and its derivatives are also used as intermediates in the synthesis of other valuable chemicals, such as 3,3'-thiodipropionic acid and its esters, which have applications as antioxidants and in various industrial formulations. rsc.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10595-09-2 sigmaaldrich.com |

| Molecular Formula | C₆H₁₄O₂S sigmaaldrich.com |

| Molecular Weight | 150.24 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 140-142 °C at 0.5 mmHg |

| Density | 1.092 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.51 |

| Flash Point | 113 °C (closed cup) sigmaaldrich.com |

Structural Features and their Implications for Reactivity

The chemical behavior and versatility of this compound are a direct consequence of its molecular structure. The molecule contains two key functional groups: a central thioether linkage (-S-) and two terminal primary hydroxyl groups (-OH). ontosight.aisigmaaldrich.com This unique combination dictates its reactivity in various chemical transformations.

The sulfur atom in the thioether group possesses lone pairs of electrons, rendering it nucleophilic. libretexts.orgmasterorganicchemistry.com This allows it to participate in reactions such as alkylation to form sulfonium (B1226848) salts. The thioether moiety can also be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents, providing a pathway to other classes of sulfur-containing compounds with different chemical and physical properties. masterorganicchemistry.comchemistrysteps.com

The two primary hydroxyl groups are highly versatile functional handles. They can undergo esterification reactions with carboxylic acids or their derivatives to form the corresponding diesters. nih.govnih.gov A significant application of this reactivity is in polymerization, where the hydroxyl groups react with diisocyanates to form polyurethanes, with this compound acting as a chain extender. googleapis.comnih.gov The presence of two hydroxyl groups allows for the formation of linear polymer chains. The flexibility of the propyl chains and the thioether linkage can impart specific properties, such as a lower glass transition temperature, to the resulting polymers. The interplay between the nucleophilic sulfur and the reactive hydroxyl groups makes this compound a valuable and adaptable building block in the synthesis of a wide range of functional molecules and materials.

Properties of this compound as a Mounting Medium

| Parameter | Description | Finding |

|---|---|---|

| Refractive Index Matching | The ability to adjust the refractive index (n) to match that of the immersion oil (typically around 1.52) is crucial for high-resolution microscopy. | This compound has a high refractive index and is miscible with water, allowing for the fine-tuning of the medium's refractive index to minimize optical aberrations. researchgate.net |

| Fluorophore Compatibility | The mounting medium should not quench the fluorescence of the dyes used to label the sample. | Studies have shown that this compound is compatible with a range of commonly used fluorophores. researchgate.net |

| Sample Preservation | The medium should preserve the morphology of the biological sample without causing shrinkage or swelling. | Research indicates that this compound is a suitable mounting medium for fixed biological samples. |

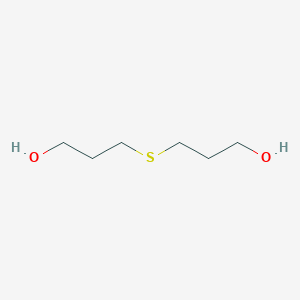

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-hydroxypropylsulfanyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQVZZMTKYXEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909836 | |

| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10595-09-2, 84777-64-0 | |

| Record name | 3,3′-Thiobis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Thiodipropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10595-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-thiodipropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Pathways of 3,3 Thiodipropanol

Established Synthetic Methodologies for 3,3'-Thiodipropanol

The primary and most well-documented method for synthesizing this compound involves nucleophilic substitution reactions.

Nucleophilic Substitution Approaches

A common and established method for the synthesis of this compound is the reaction of a 3-halopropanol, such as 3-bromopropanol, with a sulfide (B99878) source like sodium sulfide. ontosight.ai This reaction is typically carried out in an aqueous solution. ontosight.ai The sulfide ion (S²⁻) acts as a nucleophile, displacing the halide ion (e.g., Br⁻) from two molecules of the 3-halopropanol to form the stable thioether linkage.

2 HO-(CH₂)₃-Br + Na₂S → HO-(CH₂)₃-S-(CH₂)₃-OH + 2 NaBr

This method is a straightforward and widely utilized approach for producing this compound.

Advanced Synthetic Strategies and Innovations

While the nucleophilic substitution reaction is a mainstay, research has explored other synthetic contexts for this compound. For instance, it has been used as a component in the synthesis of more complex molecules. In one example, this compound was reacted with another crude compound in the presence of triethylamine (B128534) in dichloromethane (B109758) (DCM) to form a new product. escholarship.org This indicates its utility as a building block in organic synthesis.

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Kinetic and Thermodynamic Aspects of Thioether Bond Formation

The formation of the thioether bond in this compound is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both the 3-halopropanol and the sulfide ion. The reaction proceeds through a transition state where the sulfur atom is partially bonded to the carbon atom of the propyl chain, and the halogen atom is partially detached.

The thermodynamics of this reaction are generally favorable, with the formation of the strong carbon-sulfur bond driving the reaction forward. The specific kinetics and thermodynamics can be influenced by factors such as the solvent, temperature, and the nature of the leaving group (the halide).

Role of Catalysis in this compound Synthesis

While the direct reaction between a 3-halopropanol and a sulfide is often efficient, catalysis can play a role in related or subsequent reactions involving this compound. For example, in the synthesis of polymers or other complex molecules where this compound is a precursor, various catalysts may be employed. googleapis.comgoogleapis.com These catalysts can facilitate reactions such as polymerization or other functional group transformations. For instance, metal complexes have been used as catalysts in metathesis reactions involving compounds structurally similar to this compound. googleapis.com

Optimization of Synthetic Processes and Byproduct Management

Optimizing the synthesis of this compound involves maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters for optimization include reaction temperature, concentration of reactants, and reaction time.

In the nucleophilic substitution synthesis, potential byproducts can arise from side reactions. For instance, elimination reactions could lead to the formation of allyl alcohol. Careful control of reaction conditions, such as using a lower temperature, can help to favor the substitution pathway over elimination.

Furthermore, in the context of using this compound in subsequent reactions, purification of the product is important. Techniques such as distillation or chromatography can be used to isolate pure this compound.

Research into the hydrolysis of 3,3'-thiodipropionitrile (B89633) to produce 3,3'-thiodipropionic acid highlights the importance of controlling reaction conditions to prevent runaway reactions and ensure high yields. google.com This principle of careful process control is also applicable to the synthesis of this compound itself.

Below is a table summarizing the key reactants and their roles in the primary synthesis of this compound.

| Reactant | Formula | Role |

| 3-Bromopropanol | HO-(CH₂)₃-Br | Substrate |

| Sodium Sulfide | Na₂S | Nucleophile (Sulfide source) |

| Water | H₂O | Solvent |

Process Efficiency and Yield Enhancement

The efficiency and yield of this compound synthesis are highly dependent on the chosen reaction pathway, catalysts, and process conditions. A significant challenge in industrial synthesis is to develop economically and environmentally friendly operating conditions that provide high yields with mild conditions, such as lower temperatures and pressures.

One of the most effective methods for synthesizing this compound is through the nucleophilic substitution reaction between a 1,3-dihalopropane and a sulfide source. A notably high-yield synthesis has been reported, achieving a quantitative (100%) yield. This process involves the reaction of presumed 1,3-dichloropropane (B93676) with sodium sulfide in an ethanolic solution. The subsequent work-up, involving washing with a concentrated potassium carbonate (K₂CO₃) solution, drying with sodium sulfate (B86663) (Na₂SO₄), and solvent evaporation, contributes to the high purity and yield of the final product.

The table below outlines a high-yield laboratory synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Work-up Steps | Yield |

| 1,3-Dihalopropane (e.g., 1,3-dichloropropane) | Sodium Sulfide (Na₂S) | Ethanol | 1. Wash with conc. K₂CO₃ solution2. Dry with Na₂SO₄3. Evaporate solvent | 100% |

This interactive table summarizes the conditions for a high-yield synthesis of this compound.

Byproduct Identification and Mitigation Strategies

A primary byproduct that can form during the synthesis is 3,3'-Dithiodipropanol . This compound results from the oxidation of the desired thioether to a disulfide linkage. The formation of this byproduct is particularly prevalent under oxidative conditions.

Mitigation Strategies for 3,3'-Dithiodipropanol:

Inert Atmosphere: A primary strategy to prevent oxidation is to conduct the reaction under an inert atmosphere. By displacing oxygen from the reaction vessel with a gas like nitrogen or argon, the oxidative pathway leading to the disulfide byproduct is effectively inhibited.

Another potential, though less directly reported, yield-reducing byproduct could be 3,3'-Oxybis-1-propanol . This ether analog could theoretically be formed through side reactions if water is present during synthesis. In the closely related industrial production of 1,3-propanediol, this ether byproduct is a known issue that reduces yield. google.com

Potential Mitigation Strategies for Ether Byproducts:

Anhydrous Conditions: Using anhydrous (dry) solvents and reactants can minimize the potential for the formation of ether-linked byproducts.

Byproduct Conversion: Advanced strategies, such as those used in analogous processes, could involve separating the byproduct and treating it with an acid solid catalyst (e.g., an acid zeolite) to convert it back into a useful intermediate or the desired product, which could then be recycled into the main process stream. google.com

The table below lists identified and potential byproducts and the strategies for their mitigation.

| Byproduct | Chemical Formula | Formation Pathway | Mitigation Strategy |

| 3,3'-Dithiodipropanol | C₆H₁₄O₂S₂ | Oxidation of the thioether | Conduct reaction under an inert (e.g., nitrogen) atmosphere. |

| 3,3'-Oxybis-1-propanol | C₆H₁₄O₃ | Side reaction involving water (by analogy) google.com | Use anhydrous reactants and solvents; potential for catalytic conversion and recycling. google.com |

This interactive table details common byproducts and methods to prevent their formation during the synthesis of this compound.

Derivatives and Functionalized Analogues of 3,3 Thiodipropanol

Synthesis of 3,3'-Thiodipropanol Derivatives

The functional groups of this compound—the two hydroxyls and the central sulfur atom—are the primary sites for chemical modification. Through reactions such as esterification, etherification, halogenation, and oxidation, a diverse range of derivatives can be synthesized, each with unique properties and applications.

Esterification and Etherification Reactions

The presence of two primary alcohol groups makes this compound readily amenable to esterification and etherification reactions. These reactions are fundamental for creating derivatives with altered polarity, reactivity, and physical properties.

Esterification of this compound with carboxylic acids, acid anhydrides, or acyl chlorides yields the corresponding diesters. These reactions can be catalyzed by acids or, for milder conditions, by enzymes. For example, lipase-catalyzed esterification is an effective method for producing dialkyl 3,3'-thiodipropionates. This enzymatic approach is noted for its high selectivity and environmentally benign conditions. A significant application of these ester derivatives is as antioxidants.

Etherification reactions involve the conversion of the hydroxyl groups to ether linkages. This can be achieved by reacting this compound with alkyl halides under basic conditions (Williamson ether synthesis) or through other specialized methods. These ether derivatives are important intermediates in the synthesis of more complex molecules, including certain types of polymers and ligands.

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Esterification | Carboxylic Acids/Anhydrides, Acid Catalyst | Dialkyl 3,3'-Thiodipropionate | Antioxidant properties, polymer additives |

| Enzymatic Esterification | Fatty Acids, Lipase | Long-chain Diesters | Green chemistry approach, specialty lubricants |

| Etherification | Alkyl Halides, Base | Dialkyl Ether of this compound | Chemical intermediate, building block for polymers |

Halogenated Derivatives and their Synthetic Utility

The hydroxyl groups of this compound can be replaced with halogen atoms (e.g., chlorine, bromine) to produce halogenated derivatives. A standard method for this transformation is the reaction with thionyl chloride (SOCl₂) or phosphorus halides, which converts the diol into 3,3'-dichloropropyl sulfide (B99878). libretexts.org

These halogenated derivatives are highly useful synthetic intermediates. The halogen atoms act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. For instance, 3,3'-dichloropropyl sulfide can be used in the synthesis of flame retardants, such as tris(1,3-dichloropropyl) phosphonate, highlighting its utility in materials science. google.com The conversion to the dichloride enhances the molecule's reactivity, making it a key precursor for building more complex chemical structures. libretexts.orgunibe.ch

Sulfur Oxidation Products (e.g., sulfoxides, sulfones)

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) (3,3'-sulfinyldipropanol) and sulfone (3,3'-sulfonyldipropanol). The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. organic-chemistry.org

Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), typically yield the sulfoxide as the major product. escholarship.org The oxidation of sulfides to sulfoxides introduces a chiral center at the sulfur atom if the flanking groups are different, although in this symmetrical molecule, it results in a meso compound.

Stronger oxidizing conditions, using excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or reagents like urea-hydrogen peroxide with specific catalysts, lead to the formation of the sulfone. organic-chemistry.org The sulfoxide and sulfone derivatives have significantly different chemical properties compared to the parent sulfide. The introduction of the polar sulfoxide or sulfone group increases the compound's water solubility and alters its coordination properties, making these derivatives useful in different applications, including as metabolites in biological systems and as specialty chemical intermediates. nih.govsmolecule.com

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

| Oxidizing Agent | Typical Product |

|---|---|

| Hydrogen Peroxide (H₂O₂, 1 equiv.) | Sulfoxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide |

| Potassium Permanganate (KMnO₄) | Sulfone |

| Hydrogen Peroxide (H₂O₂, excess) | Sulfone |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride (B1165640) | Sulfone organic-chemistry.org |

| Tantalum Carbide / H₂O₂ | Sulfoxide organic-chemistry.org |

| Niobium Carbide / H₂O₂ | Sulfone organic-chemistry.org |

Advanced Functionalization Strategies

Beyond simple derivatization, this compound serves as a scaffold for designing sophisticated molecules with tailored functions. These strategies often involve multi-step syntheses to build complex ligands or to incorporate the diol as a cleavable linker in larger molecular constructs.

Design and Synthesis of Multi-functional this compound-based Ligands

The bifunctional nature of this compound makes it an excellent candidate for the design of multi-functional and polydentate ligands for coordination chemistry. The two hydroxyl groups can be chemically modified to introduce various coordinating atoms, thereby creating ligands capable of binding to metal centers through multiple points of attachment. unizar.es

For example, the hydroxyl groups can be converted into Schiff base functionalities or other nitrogen- or phosphorus-containing groups. googleapis.comepo.org This transforms the simple diol into a larger ligand that can form stable chelate rings with metal ions. Such multi-functional ligands are critical in the development of catalysts for organic synthesis, including olefin metathesis and polymerization reactions. googleapis.comepo.org The spacing and flexibility provided by the propylthio-propyl backbone can influence the geometry and reactivity of the resulting metal complex.

Introduction of Cleavable Linkers in this compound Structures

A significant advanced application of this compound is its use as a structural component in cleavable linkers, particularly in the field of drug delivery and proteomics. escholarship.org In these applications, the diol is incorporated into a larger molecule to connect two or more different chemical entities, such as a drug and a targeting moiety, to form a prodrug. nih.govacs.org

These linkers are designed to be stable during circulation in the body but to cleave under specific physiological conditions, such as changes in pH or the presence of certain enzymes found in target tissues like tumors. nih.govescholarship.orggoogle.com For example, this compound can be used as the starting diol to synthesize linkers that connect a therapeutic agent to a promoiety. googleapis.comgoogleapis.com Upon reaching the target site, the linker is cleaved, releasing the active drug. The sulfur atom in the linker can also be a site for cleavage, especially after oxidation to the more labile sulfoxide or sulfone, providing an additional mechanism for controlled release. escholarship.org This strategy enhances the therapeutic efficacy of drugs while minimizing off-target side effects.

Coordination Chemistry and Metal Complexation with 3,3 Thiodipropanol

3,3'-Thiodipropanol as a Ligand in Metal Coordination Compounds

The presence of three potential donor atoms (two oxygen and one sulfur) in the this compound molecule allows it to act as a multidentate ligand, binding to metal centers to form stable coordination compounds. epo.orgrsc.org The flexibility of its propyl chains enables it to accommodate the geometric preferences of various metal ions.

The versatility of this compound also allows for other coordination modes. For instance, it can act as a bridging ligand, linking two or more metal centers. This can occur through the sulfur atom, with each hydroxyl group coordinating to a different metal ion, or through the deprotonated alkoxide groups. In some instances, it may behave as a bidentate ligand, utilizing only the sulfur and one hydroxyl group, or as a monodentate ligand through the sulfur atom alone, although these are less common.

The synthesis of metal complexes with this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction temperature can influence the resulting complex's structure and coordination geometry. In one documented synthesis, crystals of a cobalt citrate (B86180) complex were obtained by adding this compound to an aqueous solution and allowing it to stand at room temperature for several months. unizar.es

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles |

| Infrared (IR) Spectroscopy | Information on the coordination of functional groups |

| NMR Spectroscopy | Characterization of the ligand environment in solution |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

Chelation Behavior and Coordination Modes

Applications of this compound Metal Complexes in Catalysis

The metal complexes derived from this compound have shown potential as catalysts in various organic transformations. The ligand's electronic and steric properties can be tuned to influence the catalytic activity and selectivity of the metal center.

While the direct use of simple this compound complexes in metathesis is not extensively documented, the compound is listed as a potential ligand for modifying multicoordinated metal complexes used in olefin metathesis. googleapis.com These catalytic processes involve the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds. epo.org Ruthenium-based complexes, often featuring Schiff base ligands, are prominent in this area. epo.org The modification of these catalysts can enhance their efficiency and stability. epo.org

Metathesis Reactions Catalyzed by this compound-derived Complexes

Theoretical and Spectroscopic Studies of Metal-Ligand Interactions

Understanding the nature of the bonding between the metal center and the this compound ligand is crucial for designing more efficient catalysts. Theoretical studies, such as those employing quantum chemical methods, can provide insights into the electronic structure and bonding within these complexes. rsc.orgresearchgate.net These studies can elucidate the contributions of sigma-donation from the ligand to the metal and pi-back-donation from the metal to the ligand, which are fundamental to the stability and reactivity of the complex. rsc.orgresearchgate.net

Spectroscopic techniques provide experimental data to support theoretical models. For instance, UV-visible spectroscopy can probe the electronic transitions within the complex, giving information about the d-orbital splitting of the metal center. Electron paramagnetic resonance (EPR) spectroscopy is a valuable tool for studying complexes with unpaired electrons, providing details about the metal's oxidation state and coordination environment.

Conformational Analysis of this compound in Metal Complexes

In the context of metal complexation, the conformation of TDP is often analyzed by considering the torsion angles within its backbone. The arrangement of the carbon, sulfur, and oxygen atoms can lead to different spatial orientations of the hydroxyl groups, influencing how the ligand binds to a metal ion. For instance, in some complexes, the ligand may adopt a conformation that facilitates bidentate or tridentate chelation to a single metal center. In other cases, it can act as a bridging ligand, connecting two or more metal centers to form polynuclear or coordination polymer structures.

Studies on related crown thioethers have shown that the preference for gauche or anti placement of C-S bonds is a key determinant of the macrocycle's conformation. This principle also applies to the open-chain TDP ligand. The conformation adopted by the ligand in a complex is a balance between its intrinsic conformational preferences and the steric and electronic demands of the metal coordination sphere. For example, in a copper(II) chloride adduct with a related trithia-macrocycle, the ligand's conformation was found to be nearly identical to that of the free ligand, suggesting that intrinsic factors were dominant in that system.

The presence of other ligands in the coordination sphere also plays a crucial role. These ancillary ligands can influence the steric environment around the metal ion, forcing the TDP ligand into specific conformations. In complexes with bulky co-ligands, the TDP ligand may be sterically hindered, leading to distorted or unusual coordination geometries.

Detailed structural information, typically obtained from single-crystal X-ray diffraction, is essential for a thorough conformational analysis. This technique provides precise bond lengths, bond angles, and torsion angles, allowing for a complete description of the ligand's conformation within the metal complex.

Table 1: Conformational Details of Thioether Ligands in Metal Complexes

| Complex/Ligand System | Key Conformational Feature | Method of Analysis |

| 1,5,9-Trithiacyclododecane (related thioether) | Square conformation with both gauche and anti C-S and C-C bonds. | X-ray Diffraction |

| [Cu(1,5,9-Trithiacyclododecane)Cl₂] | Ligand conformation is virtually identical to the free ligand. | X-ray Diffraction |

| 3,3'-thiodipropionate in Co(II), Cu(II), and Zn(II) complexes | The tdp ligand exhibits an unprecedented µ₃-κO,O':κO":κO"-bridging mode. researchgate.net | Single-Crystal X-ray Diffraction researchgate.net |

This table is generated based on available data for related thioether ligands to illustrate the principles of conformational analysis, as specific conformational data for this compound complexes is limited in the provided search results.

Electronic Structure and Bonding Characterization

The electronic structure and the nature of the bonding between this compound and metal ions are fundamental to understanding the properties of the resulting complexes. The TDP ligand typically coordinates to metal ions through the sulfur atom and one or both of the hydroxyl oxygen atoms.

The sulfur atom, with its available lone pairs of electrons, acts as a soft donor, forming stable bonds with soft metal ions. The hydroxyl groups, on the other hand, are hard donors and can either coordinate directly to the metal ion or deprotonate to form alkoxide ligands, which are stronger donors. The mode of coordination of the hydroxyl groups often depends on the pH of the reaction medium and the Lewis acidity of the metal ion.

The formation of metal-sulfur (M-S) and metal-oxygen (M-O) bonds can be characterized using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-S and O-H bonds upon coordination provide evidence of bonding. A shift in the C-S stretching frequency can indicate the involvement of the sulfur atom in coordination. The O-H stretching frequency can broaden, shift, or disappear upon coordination or deprotonation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can reveal information about the coordination environment of the metal ion. The appearance of new absorption bands, particularly ligand-to-metal charge transfer (LMCT) bands, can be indicative of the formation of M-S and M-O bonds. In some cases, d-d transitions of the metal ion are observed, and their energies can be used to determine the ligand field strength and the geometry of the complex. Pulse radiolysis studies on TDP in aqueous solutions have shown the formation of intramolecular radical cations with absorption maxima that indicate interaction between the oxidized sulfur and oxygen. rsc.org

X-ray Crystallography: This technique provides definitive information about the bond lengths and angles within the complex. The M-S and M-O bond distances are direct measures of the strength and nature of these interactions. For instance, in a copper(II) chloride adduct with a related crown thioether, the Cu-S distances were found to be 2.447(1) Å and 3.050(1) Å, indicating a tetragonally elongated octahedral geometry.

Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, magnetic measurements can provide information about the oxidation state and spin state of the metal, which are influenced by the electronic effects of the coordinating TDP ligand.

The bonding in these complexes can range from purely electrostatic to significantly covalent, depending on the metal ion and the specific coordination mode of the ligand. The flexible coordination of TDP allows it to stabilize metal ions in various oxidation states and coordination geometries.

Table 2: Spectroscopic and Bonding Data for Thioether and Related Complexes

| Complex/System | Technique | Observation | Implication |

| This compound (TDP) in neutral aqueous solution | Pulse Radiolysis | Formation of intramolecular radical cations (λmax = 420 nm). rsc.org | One-electron oxidation and interaction between sulfur and oxygen. rsc.org |

| This compound (TDP) in acidic aqueous solution | Pulse Radiolysis | Formation of sulfur-centered dimer radical cations (λmax = 510 nm). rsc.org | Intermolecular association through sulfur atoms. rsc.org |

| Dimethyl 3,3'-thiodipropionate (DTDP) | Pulse Radiolysis | Formation of an 'OH-adduct (λmax = 345 nm) and dimer radical cations (λmax = 510 nm). rsc.org | 'OH radical addition at the sulfur atom. rsc.org |

| [Cu(1,5,9-Trithiacyclododecane)Cl₂] | X-ray Diffraction | Cu-S bond lengths of 2.447(1) Å and 3.050(1) Å. | Severe tetragonal elongation in an octahedral geometry. |

| Co(II), Cu(II), and Zn(II) complexes with 3,3'-thiodipropionate | IR and Single-Crystal X-ray Diffraction | Coordination through carboxylate oxygen atoms. researchgate.net | Distorted octahedral geometries. researchgate.net |

This table includes data from related thioether compounds to provide a broader context for the electronic and bonding characteristics.

Polymer Chemistry and Materials Science Applications of 3,3 Thiodipropanol

3,3'-Thiodipropanol as a Monomer in Polymer Synthesis

This compound serves as a fundamental building block in polymer chemistry, primarily utilized for its two reactive hydroxyl (-OH) groups. These groups allow it to act as a diol, participating in step-growth polymerization reactions to form larger polymer chains. The thioether linkage within its backbone imparts unique characteristics to the resulting polymers.

Polythiols and Thiol-ene Polymerizations

This compound is a known precursor for the synthesis of polythiols. ontosight.ai Polythiols are polymers containing multiple thiol (-SH) functional groups. The synthesis of a thioether polythiol can be achieved through a general method where an alcohol-containing sulfide (B99878), such as this compound, reacts with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to yield the polythiol. nih.gov

These polythiols are key components in thiol-ene polymerizations, a type of "click" chemistry reaction known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, which can be a challenge in other photopolymerization processes. nih.govmdpi.com The reaction involves the addition of a thiyl radical across a carbon-carbon double bond (an 'ene'). nih.govmdpi.com This process can be initiated by light (photopolymerization) or heat. google.com The resulting poly(thioether) networks have applications in creating materials with excellent physical and mechanical properties. nih.gov While specific research detailing the use of polythiols derived directly from this compound in thiol-ene polymerizations is not extensively documented in the provided results, its role as a precursor is established. ontosight.ai

Polyurethanes and Polyureas utilizing this compound

In the synthesis of polyurethanes and polyureas, this compound functions as a chain extender. researchgate.netnih.gov Polyurethanes are formed through the reaction of a diisocyanate with a polyol, while polyureas result from the reaction of a diisocyanate with a polyamine. researchgate.netnih.gov As a diol, this compound reacts with the isocyanate groups to form urethane (B1682113) linkages, becoming part of the polymer backbone. researchgate.net

The incorporation of this compound can influence the final properties of the polyurethane or polyurea. The thioether group in its structure can affect the polymer's refractive index, adhesion, and thermal characteristics. By acting as a chain extender, it helps to build the hard segments of the polymer, which in turn affects the material's mechanical properties, such as hardness and elasticity. nih.gov The selection of the diisocyanate and other polyols in the formulation allows for the tuning of these properties for specific applications. researchgate.net

Below is a table of typical components used in the synthesis of polyurethanes where a diol like this compound would be used.

| Component Category | Examples |

| Diisocyanates | Toluene diisocyanate (TDI), 4,4'-Diphenylmethane diisocyanate (MDI), Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) researchgate.net |

| Macroglycols (Soft Segment) | Polycaprolactone (PCL), Polyethylene glycol (PEG), Polypropylene glycol (PPG) researchgate.net |

| Chain Extenders (Hard Segment) | 1,4-Butanediol (B3395766), Benzene-1,4-diol, This compound researchgate.netnih.gov |

Cross-linking Agents in Polymer Networks

Due to its two hydroxyl groups, this compound can act as a cross-linking agent when reacted with monomers having a functionality greater than two. For example, in a polyurethane system, if a polyisocyanate with three or more isocyanate groups is used, the difunctional this compound will help form a three-dimensional polymer network. This cross-linking is crucial for creating thermosetting polymers, which are generally more rigid and have higher thermal stability than their thermoplastic counterparts.

The presence of the sulfur atom in the cross-links can enhance the refractive index of the polymer network. This is a desirable property for optical applications. Furthermore, the thioether linkage can improve the polymer's resistance to certain chemicals and oils.

Functional Polymers and Advanced Materials

The unique chemical structure of this compound allows for its use in the creation of functional polymers and advanced materials with tailored properties for specific high-performance applications.

Hydrogels for Biomedical Applications (e.g., tissue engineering, wound healing)

Research indicates that this compound can be used to create hydrogels that are biocompatible and have potential applications in tissue engineering and wound healing. ontosight.ai Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them suitable for various biomedical uses. nih.govaiche.org

The synthesis of these hydrogels can be achieved through various cross-linking methods. aiche.org For instance, derivatives of this compound could be used in thiol-ene polymerization reactions to form hydrogel networks. nih.gov The biocompatibility of the resulting hydrogel is a key factor for its use in medical applications like drug delivery, scaffolds for tissue regeneration, and wound dressings. ontosight.ainih.gov The porous structure of hydrogels allows for the encapsulation of therapeutic agents and cells, which can then be released in a controlled manner. nih.gov

Shape Memory Polymers incorporating this compound Moieties

This compound is mentioned as a potential diol component in the synthesis of shape memory polymers (SMPs), particularly shape memory polyurethanes (SMPUs). google.com SMPs are smart materials that can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to an external stimulus, such as heat. researchgate.netresearchgate.net

In SMPUs, the shape memory effect is a result of the polymer's segmented structure, consisting of soft and hard segments. researchgate.net The soft segments, often made from macroglycols, are responsible for the shape recovery, while the hard segments, formed by the reaction of the diisocyanate and a chain extender like this compound, act as physical cross-links that determine the permanent shape. researchgate.netresearchgate.net The glass transition temperature (Tg) or melting temperature (Tm) of the soft segment serves as the switching temperature for the shape memory effect. researchgate.net The incorporation of this compound into the hard segments can influence the phase separation between the hard and soft segments, which in turn affects the thermal and mechanical properties, and ultimately the shape memory performance of the polymer. nih.gov

The table below shows an example of components that could be used in the formulation of a shape memory polyurethane.

| Component | Role | Example Compound |

| Macroglycol | Soft Segment (determines switching temperature) | Polycaprolactone (PCL) diol researchgate.net |

| Diisocyanate | Hard Segment | Isophorone diisocyanate (IPDI) researchgate.net |

| Chain Extender | Hard Segment (determines permanent shape) | This compound google.com |

Responsive Materials and Smart Polymers

The integration of this compound into polymer structures is a key strategy for developing advanced responsive materials, often termed "smart polymers." These materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli. The thioether linkage (-S-) within the this compound molecule is the primary functional group that imparts this responsive behavior, particularly to oxidative environments.

Polymers containing thioether groups are among the most investigated materials responsive to Reactive Oxygen Species (ROS). nih.govrsc.org The fundamental principle behind this responsiveness is the phase transition from a relatively hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone upon oxidation. nih.govrsc.orgresearchgate.net This oxidation can be triggered by the presence of ROS such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in specific biological environments, for instance, at sites of inflammation or within tumor microenvironments. researchgate.netrsc.org

When this compound is used as a diol monomer in the synthesis of polymers like polyesters or polyurethanes, its thioether group becomes an integral part of the polymer backbone. googleapis.com This allows for the creation of materials that can respond to oxidative stress. rsc.org For example, if this monomer is used to create amphiphilic block copolymers that self-assemble into nanoparticles (micelles) in an aqueous solution, the presence of ROS can trigger the oxidation of the thioether moieties. rsc.org This increases the polarity of the polymer backbone, leading to the destabilization and disassembly of the nanoparticle structure and the subsequent release of an encapsulated payload, such as a drug. researchgate.netrsc.org This mechanism makes this compound a valuable building block for targeted drug delivery systems. nih.govresearchgate.net

Furthermore, the responsiveness of the thioether group can be combined with other stimuli-responsive functionalities to create multi-responsive systems, for example, materials that react to both ROS and changes in temperature or pH. nih.gov The change in properties is not limited to solubility; other characteristics such as the refractive index can also be altered by external stimuli, a property relevant to the development of smart optical materials. googleapis.com

Role of this compound in Polymer Properties Modulation

As a difunctional monomer, this compound serves as a crucial building block in condensation polymerization, enabling its incorporation into linear or crosslinked polymer chains. Its primary role in modulating polymer properties stems from its use as a chain extender, particularly in segmented copolymers like polyurethanes. A chain extender is a low molecular weight diol or diamine that reacts with isocyanate groups to form "hard segments" within the polymer structure. google.comtri-iso.com The specific chemical nature of this compound—an aliphatic, flexible diol containing a polar thioether linkage—directly influences the final properties of the polymer, including its mechanical, thermal, and network characteristics.

The incorporation of this compound as a chain extender significantly affects the mechanical and thermal properties of the resulting polymer. In polyurethanes, the hard segments formed by the reaction of the chain extender and diisocyanate act as physical crosslinks, reinforcing the soft matrix of the long-chain polyols. scispace.com This directly impacts tensile strength, tear strength, and hardness. google.comscispace.com

The flexibility and length of the chain extender are critical. Compared to a shorter, more rigid diol like 1,4-butanediol (BDO), the longer and more flexible chain of this compound (containing a C3-S-C3 linkage) can lead to different mechanical outcomes. Generally, more flexible chain extenders may result in lower hardness and tensile strength but increased elongation at break due to reduced crystallinity and packing efficiency within the hard domains. scispace.com The presence of the sulfur atom also influences intermolecular forces, such as hydrogen bonding, which are crucial for the integrity of these hard domains. scispace.com

The thermal properties are likewise modulated. The glass transition temperature (Tg) of the polymer is influenced by the chain extender. The use of a flexible chain extender like this compound can maintain or slightly lower the Tg of the polymer's soft segment, preserving low-temperature flexibility. The melting temperature (Tm) and thermal stability of the polymer are related to the stability and organization of the hard domains. The introduction of specific chain extenders can enhance the thermal stability of polyurethanes. researchgate.net While specific data for polymers based solely on this compound is limited, the expected trends based on the behavior of similar aliphatic diols in polyurethanes are summarized in the table below.

| Chain Extender | Relative Chain Rigidity | Expected Impact on Tensile Strength & Hardness | Expected Impact on Elongation (%) | Expected Impact on Hard Segment Tg/Tm |

|---|---|---|---|---|

| 1,4-Butanediol (BDO) | High | Increase | Decrease | Higher |

| This compound | Moderate/Low | Moderate | Increase | Lower |

| 1,6-Hexanediol (HDO) | Low | Decrease | High Increase | Lower |

This table is illustrative and shows general trends observed for aliphatic diol chain extenders in polyurethane systems. Specific values depend on the complete formulation (isocyanate, polyol, etc.).

The architecture of a segmented polymer, such as polyurethane, is defined by the microphase separation of hard and soft segments. scispace.com this compound plays a direct and critical role in forming this architecture. When used as a chain extender, it reacts with diisocyanates to create the hard segments. google.com

These hard segments, characterized by a high density of polar urethane and thioether groups, tend to self-associate through hydrogen bonding to form ordered, rigid domains within the flexible, amorphous soft-segment matrix (composed of the long-chain polyol). tri-iso.comscispace.com This phase separation creates a physical network structure that is fundamental to the elastomeric behavior of polyurethanes. The hard domains act as physical crosslinks, providing strength and elasticity to the material, while the soft segments impart flexibility and rubber-like properties.

Advanced Optical Applications of 3,3 Thiodipropanol

Refractive Index Matching Media in High-Resolution Microscopy

In high-resolution fluorescence microscopy, optimizing the preparation protocol for biological samples is crucial for achieving the best possible image quality. researchgate.net A key aspect of this optimization is the use of a mounting medium—the substance that seals the sample between the microscope slide and the coverslip. researchgate.netnih.gov An ideal mounting medium should be transparent and colorless, and critically, its refractive index (n) should be closely matched to that of the microscope's immersion oil (typically around 1.52) to minimize optical aberrations that can degrade image resolution and intensity. researchgate.netfyla.comresearchgate.net 3,3'-Thiodipropanol has been identified as a compound with desirable characteristics for this purpose, serving as a versatile and effective refractive index-matching mounting medium. researchgate.netoptica.org

This compound has been successfully tested as a mounting medium for the fluorescence microscopy of biological samples. researchgate.netnih.gov Studies have confirmed its suitability for confocal microscopy applications involving stained biological specimens. nih.gov A significant advantage of TDP is its compatibility with common fluorescent staining techniques. researchgate.netoptica.org For instance, it preserves the morphology and fluorescent properties of filamentous actin labeled with fluorescent phalloidins. researchgate.netsemanticscholar.org This is a notable improvement over the related compound 2,2'-thiodiethanol (TDE), which can be incompatible with this widely used actin staining method. semanticscholar.org The performance of TDP has been demonstrated in imaging HeLa cells, where its use as a mounting medium allowed for clear visualization of the actin cytoskeleton labeled with fluorescent dyes like Alexa Fluor 647 phalloidin (B8060827). researchgate.netoptica.org

Refractive index matching is a known strategy for increasing the imaging depth in various optical techniques, including fluorescence imaging and Optical Coherence Tomography (OCT). researchgate.netnih.gov By reducing the scattering of light within a sample, these media allow for deeper penetration and clearer imaging. While much of the research in enhancing OCT of brain tissue has focused on 2,2'-thiodiethanol (TDE), this compound is recognized as another refractive index matching medium capable of increasing imaging depth. researchgate.netnih.gov The principle involves immersing the tissue sample in the medium to minimize the refractive index mismatch between the sample's components, thereby reducing light scattering. This reduction in scattering leads to a lower signal attenuation, which is a primary factor limiting imaging depth in OCT. nih.govresearchgate.net Improving the signal from deeper tissue regions is crucial for reconstructing large, three-dimensional volumes of tissue and can enhance the quantification of fine-scale structures. nih.gov

Application in Fluorescence Microscopy for Biological Samples

Optimization of Optical Properties for Imaging

The optical properties of this compound can be precisely controlled, making it a highly adaptable medium for various imaging scenarios. This optimization is key to maximizing image quality by fine-tuning the medium to match the specific requirements of the optical setup and the biological sample.

A key feature of this compound is that it is miscible with water in any concentration. researchgate.netoptica.org This property allows for the fine-tuning of the refractive index of the resulting solution. researchgate.netnih.gov Research has shown that the refractive index of aqueous TDP solutions has a linear relationship with the concentration of TDP. researchgate.netoptica.org This allows for precise adjustment of the refractive index anywhere between that of water (n ≈ 1.33) and that of undiluted, pH-adjusted TDP (aTDP), which is approximately 1.52. researchgate.netresearchgate.net Furthermore, TDP can be mixed with 2,2'-thiodiethanol (TDE) to create custom mounting media with specific refractive indices while maintaining compatibility with sensitive fluorescent stains like phalloidin. semanticscholar.orgspiedigitallibrary.org

The table below illustrates the linear relationship between the concentration of pH-adjusted TDP (aTDP) in water and the resulting refractive index.

| Concentration of aTDP (% w/v) | Refractive Index (n) |

| 0 | 1.333 |

| 20 | 1.369 |

| 40 | 1.405 |

| 60 | 1.442 |

| 80 | 1.481 |

| 96.4 | 1.516 |

| Data derived from figures presented in Alata Tejedo et al., Biomedical Optics Express (2019). researchgate.net |

The use of a refractive index matching medium like this compound can significantly improve the signal-to-noise ratio (SNR) and image contrast. nih.govnih.gov In optical imaging, particularly in deep tissue, signal attenuation from light scattering quickly degrades the SNR, making measurements unreliable. nih.govresearchgate.net By reducing scattering, TDP immersion increases the SNR, especially in deeper regions of the sample. nih.gov This enhancement allows for more accurate and reliable quantification of image features. For example, in fluorescence microscopy, using TDP as a mounting medium for HeLa cells stained with Alexa Fluor dyes required a reduction in laser power to avoid detector saturation, indicating a stronger fluorescent signal compared to other media. optica.org In the context of OCT, improved SNR through refractive index matching has been shown to reduce noise in orientation measurements by as much as 56% in white matter and 39% in gray matter in deeper tissue regions. nih.govresearchgate.net

The refractive index of any material varies with the wavelength of light, a phenomenon known as dispersion. fyla.com Characterizing this relationship via a dispersion curve is essential for high-resolution microscopy, as it affects how different colors of light are focused, which can lead to chromatic aberrations. fyla.com The refractive index dispersion curve for pH-adjusted this compound (aTDP) has been experimentally measured in the visible range. researchgate.netnih.gov This characterization allows for a precise understanding of its optical behavior across different wavelengths used in fluorescence microscopy. researchgate.netoptica.org The dispersion of aTDP has been compared to that of other lab-made and commercial mounting media. optica.org The experimental data for the dispersion curve of aTDP can be accurately modeled using the Cauchy dispersion formula: researchgate.net

n(λ) = A₀ + A₁/λ² + A₂/λ⁴ + A₃/λ⁶ researchgate.net

Where n is the refractive index, λ is the wavelength in nanometers, and A₀, A₁, A₂, and A₃ are the experimentally determined Cauchy's dispersion parameters. researchgate.net

The table below lists the Cauchy parameters for pH-adjusted this compound (aTDP).

| Cauchy Parameter | Value for aTDP |

| A₀ | 1.500 |

| A₁ | 6.00 x 10³ |

| A₂ | 0 |

| A₃ | 0 |

| Data sourced from Alata Tejedo et al., Biomedical Optics Express (2019). researchgate.net |

Influence on Signal-to-Noise Ratio (SNR) and Image Contrast

Interactions with Fluorescent Probes and Dyes

This compound (TDP), a high refractive index, water-miscible compound, serves as a versatile mounting medium in high-resolution fluorescence microscopy. semanticscholar.orgoptica.orgspiedigitallibrary.orgnih.gov Its interactions with fluorescent dyes are a critical aspect of its application, influencing the brightness, stability, and spectral properties of the emitted light. semanticscholar.orgoptica.orgnih.gov Unlike its structural analogue 2,2'-thiodiethanol (TDE), which can be detrimental to certain fluorescent labels, TDP offers broader compatibility, most notably with phalloidin-based stains. semanticscholar.orgnih.gov

The solvent environment created by a mounting medium can significantly alter the photophysical properties of a fluorophore. researchgate.net Research into this compound has demonstrated specific effects on the fluorescence quantum yield and the spectral positioning of common fluorescent dyes. semanticscholar.orgoptica.orgnih.gov

When used as a solvent, TDP has been shown to influence the relative fluorescence quantum yield of various dyes. semanticscholar.orgoptica.orgnih.govnih.gov Furthermore, a consistent solvatochromic effect is observed, characterized by a red shift in the absorption and emission spectra of dyes when compared to their behavior in an aqueous buffer like PBS. optica.orgspiedigitallibrary.orgresearchgate.net For instance, studies have measured the specific shifts for several widely used fluorophores when solvated in TDP. nih.gov The absorption spectra peaks for DAPI and Alexa Fluor 488 shift by less than 19 nm, while the absorption peak for Alexa Fluor 647 shifts by approximately 15 nm. nih.gov The emission spectrum of Alexa Fluor 647 experiences a more significant red shift of about 25 nm. nih.gov These shifts are important considerations for configuring detection channels in fluorescence microscopy.

Table 1: Spectral Shifts of Common Dyes in this compound (TDP) vs. PBS nih.gov

| Fluorophore | Spectral Parameter | Shift in TDP (compared to PBS) |

|---|---|---|

| DAPI | Absorption Peak | < 19 nm |

| Emission Peak | No Shift | |

| Alexa Fluor 488 | Absorption Peak | < 19 nm |

| Emission Peak | No Shift | |

| Alexa Fluor 647 | Absorption Peak | ~15 nm |

A significant advantage of this compound as a mounting medium is its compatibility with a wide range of fluorescent staining protocols, including those that are incompatible with similar clearing agents like TDE. semanticscholar.orgspiedigitallibrary.orgnih.gov The most prominent example is the preservation of fluorescence from phalloidin-conjugated dyes, which are critical for labeling filamentous actin (F-actin) in the cytoskeleton. semanticscholar.orgnih.gov

While TDE is known to destabilize and quench the fluorescence of phalloidin conjugates, TDP maintains both the morphology and the fluorescent signal of these stains. semanticscholar.orgnih.govumontreal.ca In comparative studies, cells stained with Alexa Fluor-conjugated phalloidin and mounted in TDP show clearly defined and bright actin structures, comparable to those mounted in commercial preservation media. optica.orgnih.gov In contrast, when mounted in TDE, the fluorescence from the same phalloidin stain is often undetectable. nih.gov This compatibility makes TDP a superior choice for high-resolution imaging studies focused on the actin cytoskeleton. semanticscholar.org This extends to various phalloidin conjugates, including those with Alexa Fluor 488, 568, and 647 dyes. spiedigitallibrary.org

Table 2: Compatibility of Mounting Media with Phalloidin Staining nih.gov

| Mounting Medium | Compatibility with Phalloidin-Conjugated Dyes | Observed Outcome |

|---|---|---|

| This compound (TDP) | Compatible | Maintains morphology and fluorescent properties of the stain. |

| 2,2'-Thiodiethanol (TDE) | Incompatible | Destabilizes the stain, leading to a loss of detectable fluorescence. |

Environmental Fate and Bioremediation Research of 3,3 Thiodipropanol

Biodegradation Pathways and Mechanisms

The breakdown of 3,3'-Thiodipropanol in the environment is a key area of study, with research focusing on how it degrades under different conditions and the microorganisms involved.

Currently, specific studies detailing the aerobic and anaerobic degradation pathways of this compound are not widely available in the reviewed literature. However, research on analogous sulfur-containing compounds provides some insight. For instance, studies on alkyl sulfides have demonstrated their degradation under both aerobic and anaerobic conditions by certain marine bacteria. thegoodscentscompany.com The biodegradation of a related compound, thiodiglycol (B106055), has been observed in soil, suggesting that similar pathways may exist for this compound. nih.gov

The specific microbial metabolism of this compound is an area requiring more dedicated research. While direct studies are limited, the compound has been identified as a metabolite in certain biological systems. For instance, it has been detected in studies related to the metabolism of other compounds, suggesting that metabolic pathways for its transformation exist. cstcs.org.cn The metabolism of the similar compound thiodiglycol involves oxidation of the sulfur atom and conversion to thiodiglycolic acid. nih.govsmolecule.com It is plausible that this compound undergoes similar metabolic processes mediated by microbial enzymes.

Aerobic and Anaerobic Degradation Studies

Degradation Products and their Environmental Significance

The breakdown of this compound can lead to the formation of other chemical compounds, which may have their own environmental implications.

While direct evidence for the formation of thiodiglycolic acid from this compound is not explicitly detailed in the available literature, the degradation of the structurally similar compound thiodiglycol does yield thiodiglycolic acid. nih.govsmolecule.com It is hypothesized that 3,3'-thiodipropanoic acid could be a potential degradation product of this compound. googleapis.com The metabolic pathway for thiodiglycol involves the oxidation of the sulfur atom to form thiodiglycol sulfoxide (B87167) and thiodiglycol sulfone, as well as the formation of S-(2-hydroxyethylthio)acetic acid. nih.govsmolecule.com Similar oxidative pathways could be expected for this compound.

Table 1: Potential Degradation Metabolites of Thioethers

| Parent Compound | Potential Metabolites |

| Thiodiglycol | Thiodiglycol sulfoxide, Thiodiglycol sulfone, Thiodiglycolic acid, S-(2-hydroxyethylthio)acetic acid nih.govsmolecule.com |

| This compound | 3,3'-Thiodipropanoic acid (hypothesized) googleapis.com |

This table is based on established degradation pathways for thiodiglycol and hypothesized pathways for this compound.

Effective monitoring and detection methods are crucial for understanding the environmental presence of this compound and its degradation products. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques used for this purpose. osti.govoup.comosti.gov For instance, this compound has been used as a surrogate internal standard in the quantitative analysis of thiodiglycol in various samples, including in vivo microdialysates, utilizing GC with a pulsed flame photometric detector (PFPD). oup.com It has also been employed as a surrogate standard in the analysis of thiodiglycol in water by HPLC tandem mass spectrometry (HPLC-MS/MS). osti.gov The detection of these compounds often requires derivatization to improve their chromatographic properties. osti.govdtic.mil

Table 2: Analytical Methods for Thioether Compounds

| Analytical Technique | Compound Detected/Monitored | Role of this compound | Reference |

| GC-FPD | Thiodiglycol and other sulfur compounds | Potential internal standard | osti.gov |

| GC-PFPD | Thiodiglycol | Surrogate internal standard | oup.com |

| HPLC-MS/MS | Thiodiglycol | Surrogate standard | osti.gov |

This table summarizes the application of various analytical methods in the context of thioether compound detection.

Formation of Thiodiglycolic Acid and Related Metabolites

Bioremediation Strategies Involving this compound

Bioremediation utilizes biological processes to clean up contaminated environments. While specific bioremediation strategies targeting this compound are not well-documented, the principles of bioremediation for related sulfur compounds can be considered. The ability of microorganisms to degrade compounds like thiodiglycol suggests the potential for developing bioremediation approaches for this compound. nih.gov Such strategies would likely involve identifying and cultivating microbial strains capable of metabolizing this compound and its degradation products, and then applying these microorganisms to contaminated soil or water. The effectiveness of such a strategy would depend on various environmental factors, including pH and the presence of other nutrients. nih.gov

Role in Decontamination of Chemical Warfare Agent Hydrolysates

The effective decontamination of sites polluted with chemical warfare agents (CWAs), such as sulfur mustard (HD), necessitates rigorous monitoring to ensure the complete breakdown of the agent into less harmful substances. Sulfur mustard hydrolyzes in the environment to form several products, with thiodiglycol (TDG) being the most significant and primary hydrolysis product. researchgate.nettandfonline.com The persistence and potential for TDG to be involved in reverse reactions or form toxic aggregates make its quantification a critical aspect of verifying decontamination efficacy. oup.comepa.gov

This compound (TDP) plays a crucial, albeit indirect, role in this process. It is not used as a decontaminating agent itself, but rather as an essential analytical tool. Specifically, TDP serves as a surrogate or internal standard in various chromatographic methods developed to detect and quantify TDG in complex matrices like groundwater, soil, and biological samples. nih.govnih.govresearchgate.net A surrogate standard is a compound that is chemically similar to the analyte of interest (in this case, TDG) but not expected to be found in the environmental sample. It is added to the sample in a known amount before any preparation or analysis steps.

The rationale for using TDP is based on its structural and chemical similarity to TDG, which means it exhibits comparable behavior during extraction, derivatization, and chromatography. nih.gov For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, which is a common technique for this purpose, both TDG and TDP are polar compounds that require derivatization to increase their volatility. nih.govthegoodscentscompany.com By measuring the recovery of the TDP surrogate, analysts can correct for any loss of the target analyte (TDG) during the analytical procedure, thereby improving the accuracy and reliability of the quantification. nih.gov

Research has established specific analytical protocols where TDP is integral. For example, a highly sensitive procedure for determining TDG in groundwater involves fortifying samples with TDP as a surrogate, followed by solid-phase extraction and derivatization before GC-MS analysis. nih.gov Similarly, methods for quantifying TDG in biological samples, such as urine, serum, and cutaneous microdialysates, have successfully employed TDP as an internal standard. nih.govresearchgate.net While effective, some research has noted that for trace analysis, deuterated TDG isotopes may offer higher sensitivity compared to this compound due to its longer carbon chain and lower volatility.

The table below summarizes key research findings on the use of this compound in analytical methods for monitoring CWA hydrolysates.

| Analytical Method | Sample Matrix | Role of this compound | Key Research Finding | Citation |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) with Selected-Ion Mode | Groundwater | Surrogate Standard | Demonstrated similar extraction behavior to thiodiglycol (TDG) with a detection limit of 1.2 µg/L, making it an acceptable surrogate for quantifying TDG. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) after tert-butyldimethylsilylation (TBDMS) | Water, Serum, Urine | Internal Standard | Used for the quantitation of TDG by measuring the peak area of its TBDMS derivative (m/z 321) against the TDG derivative (m/z 293). | nih.gov |

| Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD) | Cutaneous in vivo Microdialysates | Surrogate Internal Standard | Enabled the quantitative assessment of TDG concentrations in skin-related samples following derivatization. | researchgate.net |

Development of Predictive Models for Degradation Processes

Predicting the environmental fate and degradation kinetics of contaminants like this compound and its analogues is essential for risk assessment and the design of effective bioremediation strategies. europa.eu Predictive models, including kinetic models and Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for this purpose. tandfonline.comfrontiersin.org These models use mathematical relationships to forecast a substance's behavior based on its chemical structure and environmental parameters. frontiersin.org For CWA degradation products, such models can accelerate the development of decontamination technologies by allowing for the screening of molecules without first requiring their synthesis. tandfonline.com

While specific predictive models for this compound are not extensively documented in publicly available literature, significant research has been conducted on its close analogue, thiodiglycol (TDG), and other thioethers, providing a strong basis for future model development for TDP. nih.govresearchgate.net Kinetic modeling of the decomposition of hydrolysates including 3,3'-dithiopropanol (TDP) has been noted, suggesting that such models are being explored. epa.gov

Kinetic Models: Kinetic models describe the rate at which a chemical degrades. For the biodegradation of TDG by the bacterium Alcaligenes xylosoxydans, researchers developed a model based on Andrews substrate inhibition kinetics. nih.gov This model successfully described cell growth and the consumption of TDG in various reactor setups, predicting the conditions needed to degrade high concentrations of TDG to minimal levels within days. nih.gov Such a model accounts for the phenomenon where the degradation rate is inhibited at very high substrate concentrations. Given the structural similarity between TDG and TDP, it is plausible that a similar substrate-inhibition kinetic model could be developed for this compound.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a statistical relationship between a molecule's chemical properties (descriptors) and its biological or environmental activity (e.g., degradation rate). europa.eufrontiersin.org These models are built on the principle that the structure of a chemical dictates its properties and, consequently, its behavior. Following guidelines, such as those from the OECD, ensures the models are reliable and predictive. nih.gov

Application to CWA Simulants: Researchers have used computational methods like Density Functional Theory (DFT) to develop QSAR models that help identify suitable CWA simulants for decontamination studies. tandfonline.com These models can predict hydrolytic breakdown rates, accelerating the development of new decontamination technologies. tandfonline.comnih.gov

Models for Thioethers: QSAR models have been successfully developed for other thioether derivatives. For instance, a study on kojyl thioether derivatives identified electronic parameters (like the energy of the highest occupied molecular orbital, HOMO) as the key descriptors affecting their biological activity. researchgate.net This demonstrates the feasibility of applying QSAR to predict the reactivity and degradability of compounds containing a thioether bond, like this compound.

Advanced Computational Models: Modern approaches often integrate multiple modeling techniques. Artificial Neural Networks (ANNs) have been used to create highly accurate predictive models for the degradation of various chemicals, from phytosterols (B1254722) in stored seeds to textile dyes in wastewater. nih.govacs.org These models can handle complex, non-linear relationships between multiple input variables (e.g., temperature, pH, concentration) and the degradation outcome. nih.govacs.org The development of a hybrid model, such as an ANN combined with a Particle Swarm Optimization (PSO) algorithm, has proven highly effective in predicting the removal of pollutants via advanced oxidation processes. acs.org Such sophisticated models could be adapted to predict the degradation of this compound under various environmental or remediation scenarios.

The table below summarizes the types of predictive models and their relevance to understanding the degradation of this compound and related compounds.

| Model Type | Principle | Relevant Application/Finding | Potential for this compound | Citation |

|---|---|---|---|---|